REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([O:18]CC2C=CC=CC=2)=[O:17])[C:5]1=[O:26])=[N+]=[N-]>C(O)C.[Pd]>[NH2:1][CH:4]1[CH2:10][CH2:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=2[N:6]([CH2:15][C:16]([OH:18])=[O:17])[C:5]1=[O:26]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with dichloromethane (2×400 ml)
|
Type
|
FILTRATION
|
Details
|
The aqueous solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (50 ml) was added
|
Type
|
CUSTOM
|
Details
|
the solution evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
More ethanol (50 ml) was added
|
Type
|
CUSTOM
|
Details
|
the evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethanol/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(N(C2=C(CC1)C=CC=C2)CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |